Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate
Description
Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate is a brominated indole derivative featuring a 6-bromo and 5-methyl substitution on the indole core, coupled with an ethyl ester oxoacetate group at the 3-position. This compound belongs to a class of α-ketoesters known for their versatility in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C13H12BrNO3 |
|---|---|
Molecular Weight |
310.14 g/mol |
IUPAC Name |
ethyl 2-(6-bromo-5-methyl-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(17)12(16)9-6-15-11-5-10(14)7(2)4-8(9)11/h4-6,15H,3H2,1-2H3 |
InChI Key |
PZOPFFGZZZQKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=C1C=C(C(=C2)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate typically involves the following steps:
Bromination: Introduction of a bromine atom at the 6th position of the indole ring.
Methylation: Addition of a methyl group at the 5th position.
Esterification: Formation of the ethyl ester group.
Oxidation: Introduction of the oxoacetate group.
Industrial Production Methods
Industrial production methods may involve large-scale bromination and methylation reactions, followed by esterification and oxidation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized products.
Reduction: Reduction reactions may lead to the removal of the oxo group or reduction of the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets. The bromine and methyl groups may influence its binding affinity and specificity towards enzymes or receptors. The oxoacetate group may play a role in its reactivity and biological activity.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with closely related indole- and phenyl-based α-ketoesters:
Table 1: Structural Comparison of Ethyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate and Analogues
*Calculated based on molecular formula C₁₃H₁₂BrNO₃.
Key Observations:
Substituent Position and Bioactivity :
- The 5-bromo substitution in Ethyl 2-(5-Bromo-1H-indol-3-yl)-2-oxoacetate correlates with significant anticancer activity (IC50: 0.09–0.65 μM) . In contrast, the 6-bromo-5-methyl variant lacks direct bioactivity data but shares structural similarities with active compounds.
- Halogen Effects : Chloro-substituted analogs (e.g., 6-chloro derivative) are less studied but serve as intermediates in drug discovery .
Ester Group Variations :
- Ethyl esters (e.g., target compound) generally exhibit higher stability than methyl esters, as seen in marine-derived methyl 2-(4-hydroxyphenyl)-2-oxoacetate, which is more polar and less stable under acidic conditions .
Q & A
Q. How are solubility challenges addressed in biological assays?
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